Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate
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Description
Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid cascade , a key biochemical pathway in inflammation . By inhibiting COX-2, the compound prevents the formation of prostaglandins from arachidonic acid, disrupting the pathway and reducing the production of these inflammatory mediators .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation and pain. By inhibiting COX-2 and disrupting the production of pro-inflammatory prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-28-20(25)19-18(15-7-5-4-6-8-15)23-21(29-19)22-17(24)13-14-9-11-16(12-10-14)30(2,26)27/h4-12H,3,13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDUXMJZVSVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.